molecular formula C12H9ClN4 B12717946 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- CAS No. 130707-32-3

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)-

Cat. No.: B12717946
CAS No.: 130707-32-3
M. Wt: 244.68 g/mol
InChI Key: XEKCWFOWFZFELV-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a chlorophenylamino group. Its molecular formula is C12H9ClN4, and it is known for its potential in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with 4-chloroaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino or chlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-pyridinecarbonitrile
  • 3-Pyridinecarbonitrile, 2-amino-4-(dimethylamino)-

Uniqueness

Compared to similar compounds, 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- is unique due to the presence of the chlorophenylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential in medicinal chemistry and material science applications.

Properties

CAS No.

130707-32-3

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

2-amino-4-(4-chloroanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9ClN4/c13-8-1-3-9(4-2-8)17-11-5-6-16-12(15)10(11)7-14/h1-6H,(H3,15,16,17)

InChI Key

XEKCWFOWFZFELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=NC=C2)N)C#N)Cl

Origin of Product

United States

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